Boc-Ser(Fmoc-Lys(Boc))-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Branched Peptides

Boc-Ser(Fmoc-Lys(Boc))-OH (CAS 944283-21-0) is an orthogonally protected Lys-Ser dipeptide featuring a built-in hydrolysis-labile ester linker. Unlike simple amino acids like Fmoc-Lys(Boc)-OH or Boc-Ser-OH, this pre-assembled building block delivers dual orthogonal deprotection (Boc on Ser α-amine, Fmoc on Lys ε-amine) in a single reagent, eliminating synthesis cycles and improving yield. Essential for constructing lysine-based peptide dendrimers, multiple antigenic peptides (MAPs), and head-to-tail cyclic peptides with internal branching motifs. Fully compatible with standard Fmoc/tBu SPPS. Choose high-purity Boc-Ser(Fmoc-Lys(Boc))-OH to accelerate your complex peptide workflows and ensure regioselective control.

Molecular Formula C34H45N3O10
Molecular Weight 655.7 g/mol
Cat. No. B12278321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Fmoc-Lys(Boc))-OH
Molecular FormulaC34H45N3O10
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C34H45N3O10/c1-33(2,3)46-30(41)35-18-12-11-17-26(29(40)44-20-27(28(38)39)37-32(43)47-34(4,5)6)36-31(42)45-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-27H,11-12,17-20H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,39)/t26-,27-/m0/s1
InChIKeyJIFZBQLSRQAYDL-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(Fmoc-Lys(Boc))-OH: Orthogonally Protected Lysine-Serine Dipeptide Building Block for Complex Peptide Synthesis


Boc-Ser(Fmoc-Lys(Boc))-OH (CAS 944283-21-0, molecular formula C34H45N3O10, molecular weight 655.7 g/mol) is a specialized peptide synthesis building block featuring a unique orthogonal protection scheme . This compound is an ester-linked dipeptide in which the α-amino group of serine is protected with a tert-butyloxycarbonyl (Boc) group, while the side-chain ε-amino group of lysine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group . Additionally, the lysine α-carboxyl group is activated as an ester linkage to the serine side-chain hydroxyl, creating a preformed Lys-Ser dipeptide unit with differentiated protecting groups that enable sequential, orthogonal deprotection during solid-phase peptide synthesis (SPPS).

Why Generic Lysine or Serine Building Blocks Cannot Substitute for Boc-Ser(Fmoc-Lys(Boc))-OH in Orthogonal Synthesis Workflows


Procurement of generic building blocks such as Fmoc-Lys(Boc)-OH or Boc-Ser-OH in place of Boc-Ser(Fmoc-Lys(Boc))-OH introduces significant synthetic liabilities. Fmoc-Lys(Boc)-OH provides only a single orthogonal handle on lysine, while Boc-Ser-OH lacks the pre-assembled Lys-Ser linkage and the orthogonal side-chain protection required for complex peptide architectures [1]. Furthermore, the acid-labile ester bond between serine and lysine in Boc-Ser(Fmoc-Lys(Boc))-OH is designed for controlled, hydrolysis-mediated release during final cleavage, a functionality absent in simple protected amino acids [2]. Substitution would necessitate additional synthetic steps, increase the risk of side reactions, and compromise the regioselective control essential for branched peptides, cyclic peptides, and dendrimeric structures.

Boc-Ser(Fmoc-Lys(Boc))-OH: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Orthogonal Protection Scheme Differentiation: Boc/Fmoc vs. Single-Protection Building Blocks

Boc-Ser(Fmoc-Lys(Boc))-OH provides dual orthogonal protection (Boc on Ser α-amine, Fmoc on Lys ε-amine) enabling sequential deprotection under distinct conditions, whereas comparators like Fmoc-Lys(Boc)-OH offer only one orthogonal handle [1]. This dual protection allows for regioselective chain elongation without additional protecting group manipulation steps. In contrast, the reversed protection analog Boc-Lys(Fmoc)-OH (Boc on Lys α-amine, Fmoc on Lys ε-amine) requires a different synthetic workflow and is incompatible with standard Fmoc-SPPS protocols .

Solid-Phase Peptide Synthesis Orthogonal Protection Branched Peptides

Purity Specification and Analytical Reliability: HPLC Purity Comparison with Fmoc-Lys(Boc)-Ser(Psi(Me,Me)Pro)-OH

Boc-Ser(Fmoc-Lys(Boc))-OH is commercially available with a purity specification of ≥98% (HPLC) . This purity level matches that of the pseudoproline-containing comparator Fmoc-Lys(Boc)-Ser[Psi(Me,Me)Pro]-OH, which is also specified at ≥98% (HPLC) . However, the target compound achieves this purity without backbone modification, providing a native Lys-Ser dipeptide unit rather than a structure-breaking oxazolidine derivative .

Peptide Synthesis Quality Control HPLC Purity

Hydrolysis-Labile Ester Linker for Branched Peptide Architectures

The ester linkage between the serine hydroxyl and lysine carboxyl in Boc-Ser(Fmoc-Lys(Boc))-OH serves as a hydrolysis-labile connection point. This functionality has been explicitly utilized in manufacturing hydrophobic peptides, where Boc-Ser-OH was employed as a 'hydrolysis-labile ester provider' to enable controlled cleavage and purification of challenging sequences [1]. In a comparative study of linker strategies for hydrophobic peptide synthesis, an (O)-Ser linker (analogous to the Ser-Lys ester in the target compound) yielded a crude purity of 56.5% with a DKP deletion:product ratio of 1:2, demonstrating functional viability for branched architectures [1].

Branched Peptides Hydrophobic Peptides Peptide Dendrimers

Storage Condition Differentiation: Refrigeration Requirements vs. Freezer-Dependent Pseudoproline Derivatives

Boc-Ser(Fmoc-Lys(Boc))-OH is stable under standard refrigeration conditions (store at 0-8°C) . In contrast, the pseudoproline-modified analog Fmoc-Lys(Boc)-Ser[Psi(Me,Me)Pro]-OH requires more stringent storage at ≤ -4°C . This 4-12°C difference in required storage temperature can impact laboratory logistics and long-term stability during shipping and handling.

Peptide Building Block Storage Stability Procurement Logistics

Boc-Ser(Fmoc-Lys(Boc))-OH: High-Value Application Scenarios for Procurement and Research Use


Synthesis of Orthogonally Protected Branched Peptide Cores for Dendrimer Construction

The dual orthogonal protection (Boc on Ser α-amine, Fmoc on Lys ε-amine) enables sequential, regioselective elongation of peptide arms from a single Lys-Ser branching point. This scenario is particularly valuable for constructing lysine-based peptide dendrimers and multiple antigenic peptides (MAPs) where precise control over branch directionality is critical [1]. The pre-assembled Lys-Ser dipeptide eliminates the need for sequential coupling of individual protected amino acids, reducing synthesis cycles and improving overall yield.

Manufacturing of Hydrophobic Therapeutic Peptides Requiring Cleavable Linker Strategies

The hydrolysis-labile ester linkage between serine and lysine provides a built-in cleavable site for on-resin modification or final product release. This functionality has been demonstrated in large-scale (800 mmol) cGMP manufacturing of hydrophobic peptides for clinical applications, where serine-based ester linkers enabled purification of challenging sequences [2]. Procurement of Boc-Ser(Fmoc-Lys(Boc))-OH supports similar linker-based manufacturing workflows for therapeutic peptide candidates.

Fmoc/tBu Solid-Phase Peptide Synthesis of Cyclic Peptides with Internal Branching

The orthogonal Boc/Fmoc protection scheme is fully compatible with standard Fmoc/tBu SPPS protocols while providing an additional orthogonal handle for on-resin cyclization or side-chain modification [1]. This enables the synthesis of head-to-tail cyclic peptides with internal Lys-Ser branching motifs, a structural feature common in bioactive cyclic peptides and peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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